molecular formula C21H20FN3O4S B2745473 N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-17-7

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2745473
M. Wt: 429.47
InChI Key: JGYAHASYNNVBKV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and a fluorobenzyl group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It is often found in various pharmaceuticals due to its diverse biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Fluorescent and Electrochromic Materials

One application of structurally related compounds involves the development of fluorescent materials with potential uses in optoelectronics and sensing. Thiazolothiazole fluorophores, for example, exhibit strong blue fluorescence and reversible electrochromic properties, which are promising for multifunctional optoelectronic applications and electron transfer sensing. These materials show high quantum yields and long-lived fluorescence lifetimes, making them attractive for a variety of photochemical applications (Woodward et al., 2017).

Anticancer and Antimicrobial Agents

Another significant area of application is in the development of anticancer and antimicrobial agents. Compounds with thiazole and thiazolidine cores have been synthesized and tested for their biological activities. For instance, derivatives of 1,3,4-thiadiazole compounds have shown potential as anticancer agents, with some demonstrating DNA protective abilities against oxidative damage and notable cytotoxicity against cancer cell lines. These compounds exhibit interesting pharmacological profiles that could be useful for the development of new therapeutic strategies (Gür et al., 2020).

Neuroprotection and Enzyme Inhibition

Research has also focused on the potential neuroprotective properties of related compounds. For example, novel Na+/Ca2+ exchange inhibitors have been identified that preferentially inhibit NCX3 and offer protection against hypoxia/reoxygenation-induced neuronal cell damage. Such compounds could have therapeutic potential as neuroprotective drugs, offering a new approach to treating conditions like stroke or traumatic brain injury (Iwamoto & Kita, 2006).

Antipsychotic Potential

Interestingly, derivatives of the compound class have shown potential as antipsychotic agents. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their pharmacological effects. These compounds reduced spontaneous locomotion in mice without causing ataxia and did not interact with D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic effects (Wise et al., 1987).

properties

IUPAC Name

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-28-17-8-5-14(9-18(17)29-2)20(27)25-21-24-16(12-30-21)10-19(26)23-11-13-3-6-15(22)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYAHASYNNVBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

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